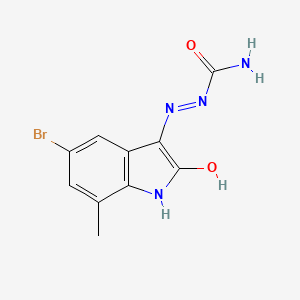
5-bromo-7-methyl-1H-indole-2,3-dione 3-semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-7-methyl-1H-indole-2,3-dione 3-semicarbazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a semicarbazone derivative of indole-2,3-dione and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 5-bromo-7-methyl-1H-indole-2,3-dione 3-semicarbazone is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells. It has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-bromo-7-methyl-1H-indole-2,3-dione 3-semicarbazone is its potential as an anticancer agent. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of 5-bromo-7-methyl-1H-indole-2,3-dione 3-semicarbazone. One possible direction is to study its potential as an antifungal and antibacterial agent. Another direction is to study its mechanism of action in more detail, in order to better understand how it inhibits the growth of cancer cells. Additionally, further research could be done to improve the solubility of this compound, in order to make it more suitable for use in lab experiments.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been synthesized using various methods and has been studied for its anticancer, antifungal, and antibacterial properties. While its mechanism of action is not fully understood, it has been shown to inhibit the growth of cancer cells and disrupt the cell membrane of fungi and bacteria. Further research is needed to fully understand the potential of this compound and its future applications.
Méthodes De Synthèse
5-bromo-7-methyl-1H-indole-2,3-dione 3-semicarbazone can be synthesized using various methods. One of the most commonly used methods involves the reaction of 5-bromo-7-methyl-1H-indole-2,3-dione with semicarbazide hydrochloride in the presence of sodium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using recrystallization.
Applications De Recherche Scientifique
5-bromo-7-methyl-1H-indole-2,3-dione 3-semicarbazone has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal and antibacterial properties.
Propriétés
IUPAC Name |
(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)iminourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c1-4-2-5(11)3-6-7(4)13-9(16)8(6)14-15-10(12)17/h2-3,13,16H,1H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZWINLXNHGYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2N=NC(=O)N)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-pyridinyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5673777.png)
![5-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5673791.png)
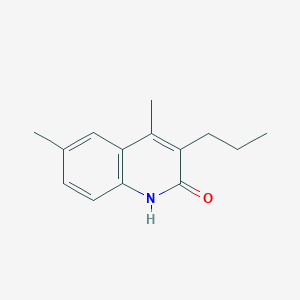
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide](/img/structure/B5673794.png)
![9-[(5-hydroxy-2-pyrazinyl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5673802.png)
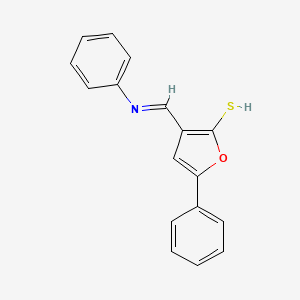
![1-(2-thienyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5673816.png)
![2-[3-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxo-1-phenylethanone](/img/structure/B5673818.png)
![[(3aS*,9bS*)-2-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5673819.png)
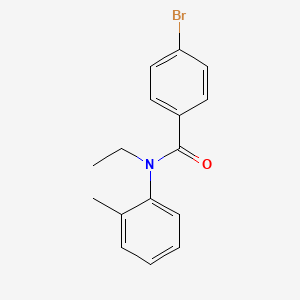
![2-{[2-(1-{[(cyclopropylmethyl)thio]acetyl}-3-piperidinyl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5673835.png)
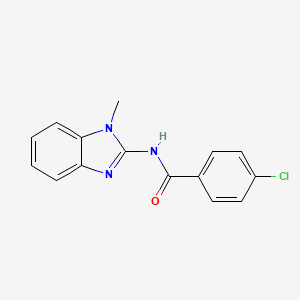
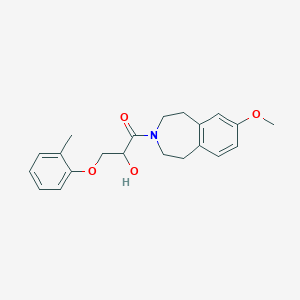
![N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5673854.png)